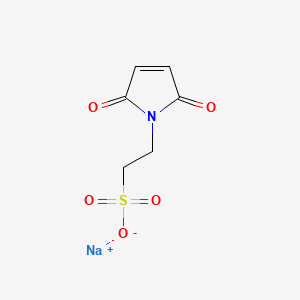
N-(2-Sulfoethyl)maleimide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Sulfoethyl)maleimide Sodium Salt” is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.166 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-Sulfoethyl)maleimide Sodium Salt” consists of a maleimide core with a sulfoethyl group attached to the nitrogen atom .Scientific Research Applications
Nanoparticle Surface Engineering
The compound is used in nanoparticle surface engineering to control cellular interactions . The reactions between thiols and functional maleimide groups are often exploited to conjugate and display thiol-containing (bio)-molecules on nanoparticle surfaces . This allows for the modification of nanoparticle surfaces with maleimide groups in a straightforward, fast, efficient, and robust manner .
Tuning Nanoparticle Cellular Uptake
The compound plays a crucial role in tuning nanoparticle cellular uptake efficiencies in model mouse breast cancer (4T1) cells, human breast cancer (MDA-MB-231) cells, and human umbilical vein endothelial (HUVEC) cells in tissue culture . By adjusting nanoparticle surface chemistry, cellular uptake efficiencies can be tuned by up to 3 orders of magnitude .
Design of Nanomaterials
The compound is used in the rational design of nanomaterials with precise cellular interactions for widespread applications in bioanalysis and nanomedicine . The maleimide-based nanoparticle surface engineering protocol creates a platform technology for controlled covalent surface attachment of a variety of thiol-containing (bio)molecules to nanoparticles .
Nanomedicine
“N-(2-Sulfoethyl)maleimide Sodium Salt” is used in the field of nanomedicine. The compound’s ability to modify nanoparticle surfaces and control cellular interactions makes it a valuable tool in the development of new nanomedicines .
Bioanalysis
The compound is also used in bioanalysis. Its ability to modify nanoparticle surfaces and control cellular interactions is exploited in the development of new bioanalytical methods .
properties
IUPAC Name |
sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJYMQSNGDRTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

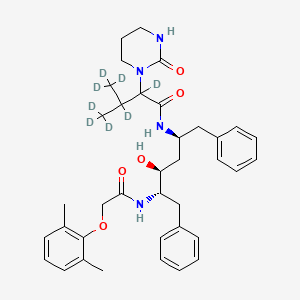

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)
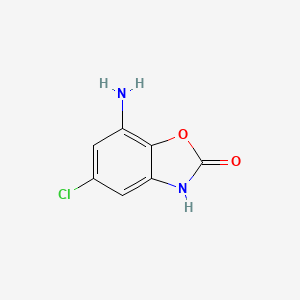

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
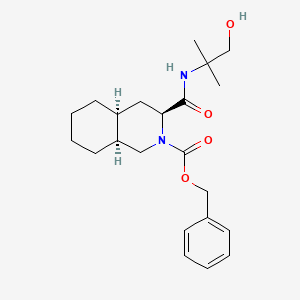
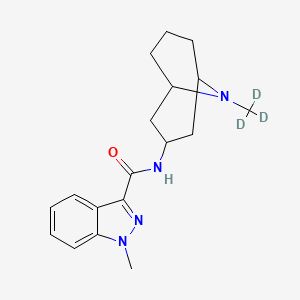
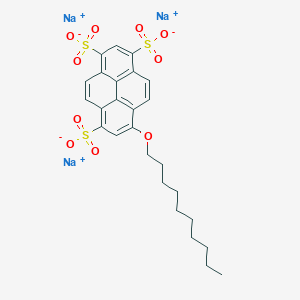
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)